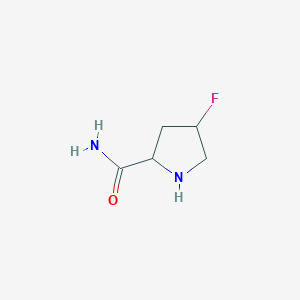
4-Fluoropyrrolidine-2-carboxamide
Vue d'ensemble
Description
4-Fluoropyrrolidine-2-carboxamide is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Applications De Recherche Scientifique
4-Fluoropyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Safety and Hazards
Mécanisme D'action
Target of Action
4-Fluoropyrrolidine-2-carboxamide, also known as Danicopan, is a small molecule complement factor D inhibitor . The primary target of this compound is the alternative pathway of the complement system . The complement system plays a crucial role in the body’s immune response, and the alternative pathway is one of the three pathways that activate the system .
Mode of Action
Danicopan selectively blocks the alternative pathway of the complement system . By inhibiting the function of complement factor D, it prevents the formation of the C3 convertase, C3bBb, thereby inhibiting the amplification loop of the alternative pathway . This action helps to mitigate the effects of diseases mediated by the complement system, such as paroxysmal nocturnal hemoglobinuria (PNH) .
Biochemical Pathways
The alternative pathway of the complement system is a part of the body’s immune response. It is constantly active at a low level, but can be rapidly amplified upon recognition of pathogenic surfaces . By blocking the alternative pathway, Danicopan prevents the amplification of the immune response, thereby reducing the symptoms of diseases like PNH .
Pharmacokinetics
It is known that the compound is administered orally .
Result of Action
The primary result of Danicopan’s action is the reduction of symptoms in patients with PNH . By blocking the alternative pathway of the complement system, it prevents the breakdown of red blood cells (hemolysis) that characterizes this disease . This results in a decrease in anemia and a reduction in the need for blood transfusions .
Analyse Biochimique
Biochemical Properties
It is known that fluorinated pyrrolidines can have significant effects on biochemical reactions .
Cellular Effects
It is known that fluorinated compounds can have varying effects on cells depending on their concentration . At low concentrations, they can cause cell proliferation, while at higher concentrations, they can inhibit cell function .
Molecular Mechanism
It is suggested that the compound could have a strong inductive effect, enforcing a particular pucker upon the pyrrolidine ring, biasing the conformation of the preceding peptide bond, and accelerating cis-trans prolyl peptide bond isomerization .
Temporal Effects in Laboratory Settings
It is known that fluorinated compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of fluorinated compounds can vary with dosage .
Metabolic Pathways
It is known that fluorinated compounds can interact with various enzymes and cofactors .
Transport and Distribution
It is known that fluorinated compounds can interact with various transporters and binding proteins .
Subcellular Localization
It is known that fluorinated compounds can be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyrrolidine-2-carboxamide typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of (2S,4R)-4-hydroxyproline with fluorinating agents such as Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination processes using robust and efficient fluorinating agents. These methods are designed to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoropyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include fluorinated amines, carbonyl compounds, and substituted pyrrolidine derivatives .
Comparaison Avec Des Composés Similaires
Pyrrolidine-2-carboxamide: A non-fluorinated analog with similar structural features but different chemical properties.
4-Fluoropyrrolidine-2-carbonitrile: Another fluorinated derivative with distinct reactivity and applications.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring but different functional groups
Uniqueness: 4-Fluoropyrrolidine-2-carboxamide is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties. This fluorine substitution enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in medicinal chemistry and other scientific research fields .
Propriétés
IUPAC Name |
4-fluoropyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FN2O/c6-3-1-4(5(7)9)8-2-3/h3-4,8H,1-2H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTORPRXIWIVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



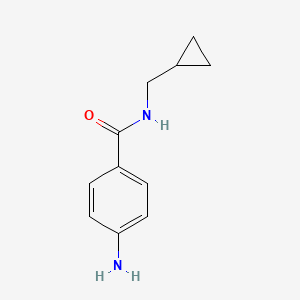
![5-(3-(ethylsulfonyl)phenyl)-4,8-dimethyl-9H-pyrido[2,3-b]indole-7-carboxylic acid](/img/structure/B3169083.png)
![5-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3169091.png)
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3169096.png)

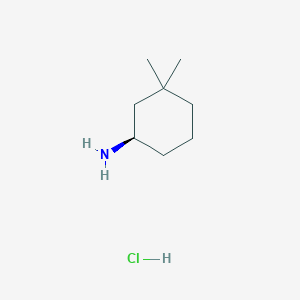
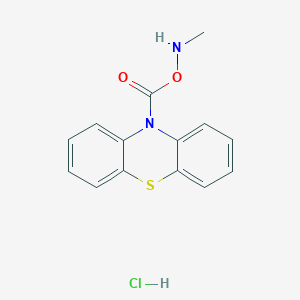
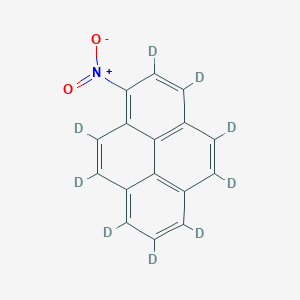




![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3169186.png)
